PNU-109291 Displays Unprecedented 5-HT1D vs. 5-HT1B Selectivity Over Triptans
PNU-109291 demonstrates a 5000-fold selectivity for the 5-HT1D receptor over the 5-HT1B receptor in primates [1]. This level of selectivity is unmatched by clinical triptans. For instance, sumatriptan, a widely used anti-migraine agent, is a dual 5-HT1B/1D agonist with a Ki of 27 nM for 5-HT1B and 17 nM for 5-HT1D, exhibiting less than 2-fold selectivity between these subtypes . This key difference allows researchers to use PNU-109291 to specifically interrogate 5-HT1D-mediated pharmacology.
| Evidence Dimension | Receptor Selectivity (5-HT1D vs. 5-HT1B) |
|---|---|
| Target Compound Data | 5000-fold selective for 5-HT1D |
| Comparator Or Baseline | Sumatriptan: Ki 5-HT1B = 27 nM, Ki 5-HT1D = 17 nM (1.6-fold selective for 5-HT1D) |
| Quantified Difference | >3000-fold greater selectivity |
| Conditions | Cloned primate receptors (PNU-109291); Binding assays (Sumatriptan) |
Why This Matters
This unparalleled selectivity is essential for distinguishing 5-HT1D-mediated therapeutic effects from 5-HT1B-mediated vascular side effects, a separation not achievable with triptans.
- [1] Ennis, M. D., Ghazal, N. B., Hoffman, R. L., Smith, M. W., Schlachter, S. K., Lawson, C. F., ... & Wainscott, D. B. (1998). Isochroman-6-carboxamides as highly selective 5-HT1D agonists: potential new treatment for migraine without cardiovascular side effects. Journal of Medicinal Chemistry, 41(12), 2180-2183. View Source
